molecular formula C21H21NO B14392624 4-[3-(3-Phenoxyphenyl)propyl]aniline CAS No. 89807-76-1

4-[3-(3-Phenoxyphenyl)propyl]aniline

Cat. No.: B14392624
CAS No.: 89807-76-1
M. Wt: 303.4 g/mol
InChI Key: REJDPALZOZXNIB-UHFFFAOYSA-N
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Description

4-[3-(3-Phenoxyphenyl)propyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxyphenyl group attached to a propyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Phenoxyphenyl)propyl]aniline typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by a Clemmensen reduction to introduce the propyl chain . The phenoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Phenoxyphenyl)propyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-[3-(3-Phenoxyphenyl)propyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(3-Phenoxyphenyl)propyl]aniline involves its interaction with specific molecular targets. The phenoxyphenyl group may interact with hydrophobic pockets in proteins, while the aniline moiety can form hydrogen bonds or participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(3-Phenylphenyl)propyl]aniline: Lacks the phenoxy group, which may affect its reactivity and interactions.

    4-[3-(3-Methoxyphenyl)propyl]aniline: Contains a methoxy group instead of a phenoxy group, altering its electronic properties.

    4-[3-(3-Chlorophenyl)propyl]aniline:

Uniqueness

4-[3-(3-Phenoxyphenyl)propyl]aniline is unique due to the presence of the phenoxy group, which can enhance its interactions with biological targets and increase its versatility in chemical reactions. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89807-76-1

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

4-[3-(3-phenoxyphenyl)propyl]aniline

InChI

InChI=1S/C21H21NO/c22-19-14-12-17(13-15-19)6-4-7-18-8-5-11-21(16-18)23-20-9-2-1-3-10-20/h1-3,5,8-16H,4,6-7,22H2

InChI Key

REJDPALZOZXNIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC3=CC=C(C=C3)N

Origin of Product

United States

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